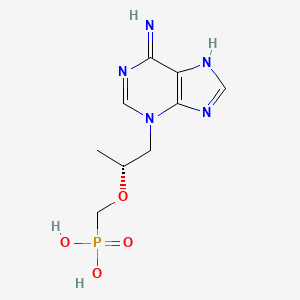

(R)-(((1-(6-Amino-3H-purin-3-yl)propan-2-yl)oxy)methyl)phosphonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-(((1-(6-Amino-3H-purin-3-yl)propan-2-yl)oxy)methyl)phosphonic acid is a chemical compound with the molecular formula C9H14N5O4P and a molecular weight of 287.21 g/mol . This compound is known for its role as an impurity in Tenofovir, an antiviral medication used to treat HIV and chronic hepatitis B. It is an acyclic phosphonate nucleotide derivative, which can be used as a reverse transcriptase inhibitor.

Métodos De Preparación

The synthesis of ®-(((1-(6-Amino-3H-purin-3-yl)propan-2-yl)oxy)methyl)phosphonic acid involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Análisis De Reacciones Químicas

®-(((1-(6-Amino-3H-purin-3-yl)propan-2-yl)oxy)methyl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

®-(((1-(6-Amino-3H-purin-3-yl)propan-2-yl)oxy)methyl)phosphonic acid has several scientific research applications:

Chemistry: It is used as a reference standard in the analysis of Tenofovir impurities.

Industry: The compound’s synthesis and analysis are important in the production of antiviral medications.

Mecanismo De Acción

The mechanism of action of ®-(((1-(6-Amino-3H-purin-3-yl)propan-2-yl)oxy)methyl)phosphonic acid involves its interaction with reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. By inhibiting this enzyme, the compound prevents the virus from replicating, thereby reducing the viral load in the body. The molecular targets include the active site of the reverse transcriptase enzyme, where the compound binds and inhibits its activity.

Comparación Con Compuestos Similares

®-(((1-(6-Amino-3H-purin-3-yl)propan-2-yl)oxy)methyl)phosphonic acid can be compared with other similar compounds, such as:

Tenofovir: The parent compound from which this impurity is derived. Tenofovir is a widely used antiviral medication.

Adefovir: Another acyclic phosphonate nucleotide analog used as an antiviral agent.

Actividad Biológica

(R)-(((1-(6-Amino-3H-purin-3-yl)propan-2-yl)oxy)methyl)phosphonic acid, commonly referred to as Tenofovir Impurity F, is a phosphonic acid derivative with significant biological implications, particularly in antiviral research. This compound is structurally related to Tenofovir, an established antiviral medication used primarily for the treatment of HIV and hepatitis B infections. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and medicinal chemistry.

- Molecular Formula : C9H14N5O4P

- Molecular Weight : 287.21 g/mol

- CAS Number : 1643116-24-8

- Boiling Point : 504.5 ± 60.0 °C (predicted)

- Density : 1.79 ± 0.1 g/cm³ (predicted)

- pKa : 2.35 ± 0.10 (predicted)

The primary mechanism of action for this compound involves its role as an inhibitor of reverse transcriptase, an enzyme essential for the replication of retroviruses such as HIV. By binding to the active site of reverse transcriptase, this compound effectively reduces viral replication and lowers the viral load in infected individuals .

Antiviral Activity

Numerous studies have demonstrated the antiviral properties of this compound). As a structural analog of Tenofovir, it exhibits similar mechanisms of action against HIV and hepatitis B viruses:

- Inhibition of Viral Replication : Research indicates that this compound can inhibit the replication of HIV in vitro, showcasing its potential as a therapeutic agent .

- Synergistic Effects : When combined with other antiviral agents, this compound may enhance the overall antiviral efficacy, making it a candidate for combination therapy strategies .

Cytotoxicity Studies

Studies evaluating the cytotoxic effects of this compound have shown that it exhibits selective cytotoxicity towards infected cells while sparing uninfected cells. This selectivity is crucial for minimizing side effects associated with antiviral therapies .

Case Studies

Several case studies have highlighted the biological activity of this compound):

- Study on HIV Inhibition : A study conducted by researchers at the University of Texas MD Anderson Cancer Center demonstrated that this compound significantly reduced HIV replication in cultured T-cells, providing evidence for its potential use in therapeutic applications against HIV .

- Combination Therapy Research : In another investigation, this compound was tested alongside other nucleoside analogs, revealing enhanced antiviral activity compared to monotherapy approaches .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Mechanism | Clinical Use |

|---|---|---|---|

| Tenofovir | Phosphonate nucleotide analog | Reverse transcriptase inhibitor | HIV and hepatitis B treatment |

| Adefovir | Nucleotide analog | Reverse transcriptase inhibitor | Hepatitis B treatment |

| Cidofovir | Nucleotide analog | DNA polymerase inhibitor | Cytomegalovirus infections |

Propiedades

Fórmula molecular |

C9H14N5O4P |

|---|---|

Peso molecular |

287.21 g/mol |

Nombre IUPAC |

[(2R)-1-(6-imino-7H-purin-3-yl)propan-2-yl]oxymethylphosphonic acid |

InChI |

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-8(10)7-9(14)12-3-11-7/h3-4,6,10H,2,5H2,1H3,(H,11,12)(H2,15,16,17)/t6-/m1/s1 |

Clave InChI |

SOOHUJDLAOFUJS-ZCFIWIBFSA-N |

SMILES isomérico |

C[C@H](CN1C=NC(=N)C2=C1N=CN2)OCP(=O)(O)O |

SMILES canónico |

CC(CN1C=NC(=N)C2=C1N=CN2)OCP(=O)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.